molecular formula C17H24N6O2 B2912735 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049485-20-2

2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2912735
CAS No.: 1049485-20-2
M. Wt: 344.419
InChI Key: VHBFUGQOZWDEPU-UHFFFAOYSA-N
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Description

2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a complex molecular structure. It incorporates an ethoxy group, a piperazine ring, and a tetrazole moiety, reflecting a blend of chemical functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several steps:

  • Formation of 1-(p-tolyl)-1H-tetrazole: : This step might involve the reaction of p-tolylamine with sodium azide and ammonium chloride under suitable conditions.

  • Synthesis of the piperazine derivative: : The subsequent step could involve the coupling of 1-(p-tolyl)-1H-tetrazole with a piperazine derivative in the presence of a suitable reagent.

  • Ethoxylation: : Finally, the ethoxylation reaction introduces the ethoxy group, completing the synthesis of the target molecule.

Industrial Production Methods

In an industrial setting, large-scale synthesis may employ continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Industrial methods also involve process optimization to maximize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:

  • Oxidation: : The compound may be oxidized, especially at the tolyl group, producing various oxidation products.

  • Reduction: : Reductive conditions might transform the ketone group to an alcohol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions Used

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride could be used.

  • Substitution: : Typical reagents might include alkyl halides under basic conditions.

Major Products Formed

  • Oxidation: : Produces carboxylic acids or aldehydes, depending on the extent of oxidation.

  • Reduction: : Yields alcohols from ketones.

  • Substitution: : Forms various substituted piperazines.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules due to its reactive functional groups.

Biology and Medicine

In biological research, derivatives of this compound have been studied for their potential pharmacological properties, including antimicrobial and anticancer activities.

Industry

Industrial applications include the use of this compound as a building block in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, often through binding to receptor sites or enzymes. This can lead to modulation of biological pathways, resulting in therapeutic effects. The tetrazole moiety, for instance, may interact with biological receptors similarly to carboxylate groups, influencing cellular signaling processes.

Comparison with Similar Compounds

2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be compared to similar compounds such as:

  • 1-(p-tolyl)-1H-tetrazole: : Shares the tetrazole and tolyl moieties but lacks the piperazine ring and ethoxy group.

  • Piperazine derivatives: : Compounds like 1-(4-(phenylmethyl)piperazin-1-yl)ethanone share the piperazine core but differ in attached groups.

The uniqueness of this compound lies in its combination of these distinct functional groups, providing diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-ethoxy-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-3-25-13-17(24)22-10-8-21(9-11-22)12-16-18-19-20-23(16)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBFUGQOZWDEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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